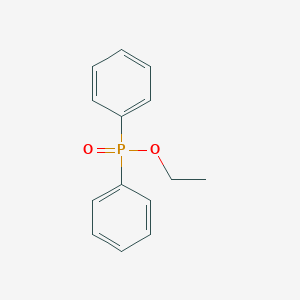

Ethyl diphenylphosphinate

Overview

Description

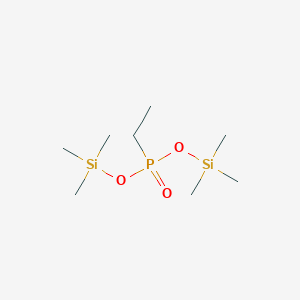

Ethyl diphenylphosphinate is a chemical compound with the molecular formula C14H15O2P . It has a molecular weight of 246.25 . It is used in various chemical reactions and has been studied for its potential applications in polymer chemistry .

Molecular Structure Analysis

The molecular structure of Ethyl diphenylphosphinate consists of a phosphorus atom bonded to an ethoxy group and two phenyl groups . The compound has a molecular weight of 246.242 Da and a monoisotopic mass of 246.080963 Da .

Chemical Reactions Analysis

Ethyl diphenylphosphinite has been used as an initiator in the ring-opening polymerization of ε-caprolactone and δ-valerolactone . This process involves an activated monomer mechanism and a reversible chain end deactivation process . The reaction is controlled by the medium acidity of diphenyl phosphate, which promotes monomer activation and helps control the contents of the active and dormant species .

Physical And Chemical Properties Analysis

Ethyl diphenylphosphinite is a solid or viscous liquid at room temperature . It has a density of 1.1±0.1 g/cm3 . The boiling point is 348.8±25.0 °C at 760 mmHg . The compound has a refractive index of 1.556 . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Polymerization Initiator

Ethyl diphenylphosphinate (EDPP) has been reported as an effective initiator in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL). This process involves an activated monomer mechanism facilitated by EDPP, which leads to controlled/living polymerization, a desirable feature for creating polymers with predictable molecular weights and low polydispersity .

Organocatalysis

In conjunction with diphenyl phosphate (DPP), EDPP serves as part of an efficient organocatalytic system. This dual-role catalyst system is significant for its application in the ring-opening polymerization of ε-caprolactone and δ-valerolactone, showcasing a novel method for polymer synthesis .

Mechanism of Action

Target of Action

Ethyl diphenylphosphinite is an organophosphorus compound Organophosphorus compounds are known to interact with a wide range of biological targets, including enzymes and receptors .

Mode of Action

It’s known that organophosphorus compounds can alter the function of their targets through various mechanisms, such as inhibition, activation, or modulation .

Biochemical Pathways

Ethyl diphenylphosphinite is involved in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL), acting as an initiator . This process involves the activated monomer mechanism (AMM) and the reversible chain end deactivation process .

Pharmacokinetics

The pharmacokinetics of organophosphorus compounds can vary widely depending on their chemical structure and the biological system in which they are present .

Result of Action

The primary result of Ethyl diphenylphosphinite’s action in the context of ring-opening polymerization is the formation of poly(ε-caprolactone)s (PCLs) and poly(δ-valerolactone)s (PVLs) with controlled molar masses .

Action Environment

The action of Ethyl diphenylphosphinite, like other organophosphorus compounds, can be influenced by various environmental factors. For instance, the medium acidity of diphenyl phosphate (DPP), used as a dual-role organocatalyst in the ring-opening polymerization, is crucial for controlling the contents of the active and dormant species .

Safety and Hazards

Ethyl diphenylphosphinite is classified as a warning hazard under the GHS system . It may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Ethyl diphenylphosphinite has been studied for its potential applications in polymer chemistry . It has been used as an initiator in the ring-opening polymerization of ε-caprolactone and δ-valerolactone . Given the amount of an antioxidant agent practically used in commercial polymer products, these phosphinite end-functionalized polyesters are believed to have sufficient self-antioxidant properties .

properties

IUPAC Name |

[ethoxy(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O2P/c1-2-16-17(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJASDLTCXIYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354763 | |

| Record name | ethyl diphenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl diphenylphosphinate | |

CAS RN |

1733-55-7 | |

| Record name | ethyl diphenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl diphenylphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for Ethyl Diphenylphosphinate?

A1: Ethyl Diphenylphosphinate can be synthesized via photochemical reactions. [] Specifically, UV irradiation of O-ethyl S-n-propyl phenylphosphonothioate in ethanol leads to the formation of Ethyl Diphenylphosphinate through a photoarylation process. [] This reaction involves the sensitized photoreduction of the starting material by aromatic hydrocarbons like benzene. []

Q2: Are there any studies investigating the reaction kinetics of Ethyl Diphenylphosphinate?

A2: Yes, research has been conducted on the kinetics of Ethyl Diphenylphosphinate reacting with Phenylmagnesium Bromide. [] While the specific details of the kinetic study were not provided in the abstract, this research area highlights the interest in understanding the reactivity and potential applications of this compound.

Q3: Can Ethyl Diphenylphosphinate be synthesized using palladium-catalyzed reactions?

A3: Interestingly, while not directly synthesized in the study, Ethyl Diphenylphosphinate is structurally similar to compounds produced via a less common palladium-catalyzed Hirao reaction. [] This modified reaction utilizes Palladium(II) Acetate [Pd(OAc)2] to couple arylboronic acids with reagents like diethyl phosphite, ultimately yielding diethyl arylphosphonates. [] Given the structural similarities, this suggests potential alternative synthetic routes for Ethyl Diphenylphosphinate using modified palladium-catalyzed coupling reactions.

Q4: What is the role of computational chemistry in understanding the reactions involving compounds similar to Ethyl Diphenylphosphinate?

A4: Theoretical calculations play a crucial role in elucidating the mechanisms of reactions involving compounds similar to Ethyl Diphenylphosphinate. For example, in the palladium-catalyzed coupling of phenylboronic acid with diphenylphosphine oxide, computations revealed a unique catalytic cycle. [] This cycle involves the addition of a phenyl anion and the tautomeric form of the phosphine oxide to the palladium catalyst. [] This highlights the power of computational chemistry in providing mechanistic insights into these reactions, potentially guiding the development of new synthetic strategies for Ethyl Diphenylphosphinate and related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)